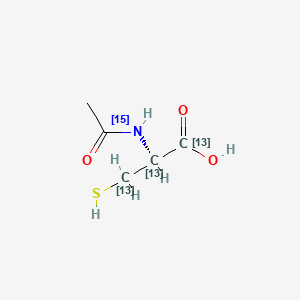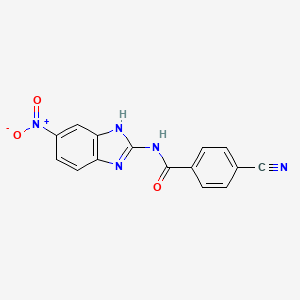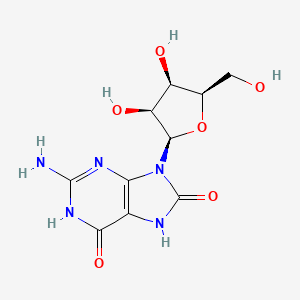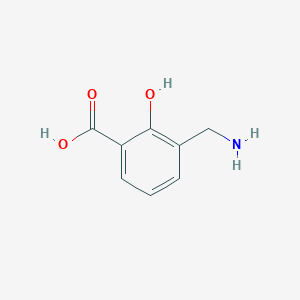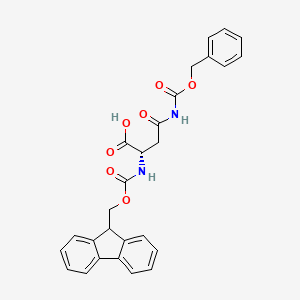
N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N4-((benzyloxy)carbonyl)-L-asparagine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N4-((benzyloxy)carbonyl)-L-asparagine: is a derivative of the amino acid asparagine. This compound is often used in peptide synthesis due to its protective groups, which help in the stepwise construction of peptides by preventing unwanted side reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N4-((benzyloxy)carbonyl)-L-asparagine typically involves the protection of the amino and carboxyl groups of asparagine. The fluorenylmethyloxycarbonyl (Fmoc) group is used to protect the amino group, while the benzyloxycarbonyl (Cbz) group protects the side chain amine. The synthesis can be carried out using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) under mild conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which can handle the repetitive steps of deprotection and coupling efficiently. The use of high-purity reagents and solvents ensures the production of high-quality peptides.
化学反応の分析
Types of Reactions: N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N4-((benzyloxy)carbonyl)-L-asparagine undergoes several types of reactions, including:
Deprotection Reactions: Removal of the Fmoc and Cbz groups using piperidine and hydrogenation, respectively.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like DCC and HOBt.
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide (DMF) for Fmoc removal; hydrogenation with palladium on carbon (Pd/C) for Cbz removal.
Coupling: DCC and HOBt in DMF or dichloromethane (DCM).
Major Products: The major products formed from these reactions are peptides with specific sequences, where this compound serves as a building block.
科学的研究の応用
Chemistry: In chemistry, this compound is used in solid-phase peptide synthesis (SPPS) to create peptides for research and therapeutic purposes .
Biology: In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.
Medicine: In medicine, peptides synthesized from N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N4-((benzyloxy)carbonyl)-L-asparagine are used in the development of peptide-based drugs and vaccines.
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of therapeutic peptides and proteins.
作用機序
The mechanism of action of N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N4-((benzyloxy)carbonyl)-L-asparagine involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc and Cbz groups protect the amino and side chain amine groups, respectively, preventing unwanted side reactions during peptide bond formation. The deprotection steps allow for the sequential addition of amino acids to build the desired peptide sequence .
類似化合物との比較
N6-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N2-((benzyloxy)carbonyl)-L-lysine: Another amino acid derivative used in peptide synthesis.
N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N5,N5-dimethyl-L-glutamine: Used in the synthesis of peptides with glutamine residues.
Uniqueness: N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N4-((benzyloxy)carbonyl)-L-asparagine is unique due to its specific protective groups, which make it particularly useful in the synthesis of peptides containing asparagine. Its stability and ease of deprotection make it a valuable tool in peptide chemistry.
特性
分子式 |
C27H24N2O7 |
|---|---|
分子量 |
488.5 g/mol |
IUPAC名 |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(phenylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C27H24N2O7/c30-24(29-27(34)35-15-17-8-2-1-3-9-17)14-23(25(31)32)28-26(33)36-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,28,33)(H,31,32)(H,29,30,34)/t23-/m0/s1 |
InChIキー |
SBHNVTSOXOXKLK-QHCPKHFHSA-N |
異性体SMILES |
C1=CC=C(C=C1)COC(=O)NC(=O)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
正規SMILES |
C1=CC=C(C=C1)COC(=O)NC(=O)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


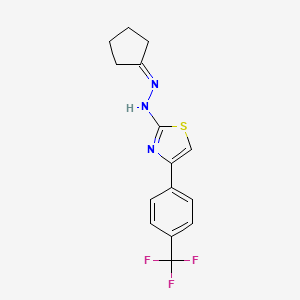
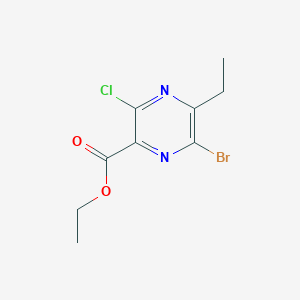
![(S)-3-Amino-5-methyl-2,3-dihydropyrido[3,2-b][1,4]oxazepin-4(5H)-one](/img/structure/B12945512.png)
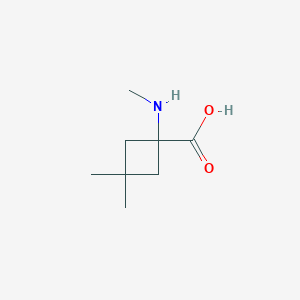
![3-(4-Methylpiperazin-1-yl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B12945537.png)
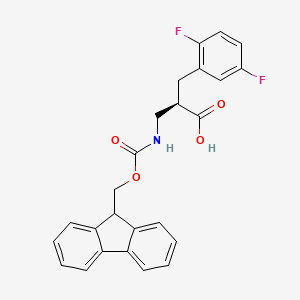
![(3aR,8aR)-N,N-Diisopropyl-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine](/img/structure/B12945547.png)

